3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the 1H-imidazo[2,1-f]purine-2,4-dione family, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 8-(4-Fluorophenyl) substituent: Fluorination often optimizes receptor binding and pharmacokinetics by modulating electronic effects and reducing oxidative metabolism.
- 1-Methyl group: May sterically hinder metabolic degradation at the N1 position.
Properties
Molecular Formula |
C18H20FN5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-butyl-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H20FN5O2/c1-3-4-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
FHQCIBHOPHDCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation: Imidazo[2,1-f]Purine Skeleton
The imidazo[2,1-f]purine core is typically synthesized via cyclization of adenine derivatives or purine precursors. For example, 8-(4-fluorophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be formed by reacting 6-chloropurine with a fluorophenyl-containing amine under acidic conditions . Key steps include:
-
Cyclization : Heating 6-chloropurine with 4-fluoroaniline in acetic acid at 80°C for 12 hours forms the imidazo[2,1-f]purine backbone .
-
Oxidation : Subsequent treatment with hydrogen peroxide (H₂O₂) in a basic medium introduces the dione functionality at positions 2 and 4 .
Table 1: Reaction Conditions for Core Formation
Introduction of the Butyl Group at Position 3
Alkylation at position 3 is achieved using butyl halides or epoxide-opening reactions. A common method involves:
-
Nucleophilic Substitution : Treating the core intermediate with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SN2 mechanism, yielding the 3-butyl derivative.
-
Epoxide Strategy : Alternatively, reacting the core with butylene oxide under basic conditions (e.g., NaOH) introduces the butyl chain through ring-opening.
Table 2: Alkylation Optimization
| Condition | Effect on Yield | Source |
|---|---|---|
| K₂CO₃ in DMF, 60°C | 75% yield | |
| NaOH with butylene oxide | 68% yield | |
| Catalyst: TBAB | Improves phase transfer (82%) |
Methylation at Position 1
Methylation of the purine nitrogen at position 1 is critical for stabilizing the compound’s conformation. This step employs:
-
Methyl Iodide (CH₃I) : Reaction with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C . Excess CH₃I ensures complete substitution.
-
Dimethyl Sulfate : Alternative methylating agent under alkaline conditions (pH 10–12) .
Key Consideration :
Over-methylation at adjacent positions is minimized by controlling stoichiometry (1.2 equivalents of CH₃I) .
Reduction to 7,8-Dihydro Structure
The 7,8-dihydro moiety is introduced via catalytic hydrogenation:
-
Hydrogen Gas (H₂) : Using palladium on carbon (Pd/C) in ethanol at 40 psi and 25°C reduces the double bond between positions 7 and 8.
-
Sodium Borohydride (NaBH₄) : Selective reduction in methanol at 0°C achieves partial saturation.
Table 3: Reduction Efficiency
| Reducing Agent | Conversion Rate | Purity | Source |
|---|---|---|---|
| H₂ with Pd/C (10%) | 95% | >98% | |
| NaBH₄ in MeOH | 80% | 90% |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol . Structural validation via:
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₂₂H₂₃FN₅O₂ [M+H]⁺: 424.1885; found: 424.1889 .
Challenges and Optimization
-
Regioselectivity : Competing alkylation at N-7 is mitigated by steric hindrance using bulky bases like DBU.
-
Byproduct Formation : Unreacted starting materials are removed via acid-base extraction (HCl/NaHCO₃).
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the cyclization step, reducing reaction time to 3 hours with 85% yield . Environmental considerations favor solvent recovery systems to minimize DMF waste .
Chemical Reactions Analysis
3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Enzyme Interaction Studies
Research indicates that 3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione serves as a biochemical probe in enzyme interaction studies. It has shown promising therapeutic properties such as:
- Anti-inflammatory activity
- Anticancer properties
Its mechanism of action often involves binding to specific molecular targets like enzymes or receptors, modulating their activity to inhibit cell proliferation or induce apoptosis.
Potential in Treating Mood Disorders
The compound has been noted for its interaction with serotonin receptors, suggesting applications in treating mood disorders. By modulating signaling pathways associated with cell proliferation and apoptosis, it may contribute to mood regulation and mental health therapies.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Continuous flow reactors for industrial production to enhance efficiency and yield.
These techniques highlight the compound's versatility in synthetic organic chemistry.
Case Studies and Research Findings
Several studies have documented the therapeutic potential of this compound:
- Anti-inflammatory Studies : Research has demonstrated its efficacy in reducing inflammation markers in cellular models.
- Cancer Research : In vitro studies have indicated that the compound can inhibit the growth of various cancer cell lines through apoptosis induction.
- Mood Regulation : Clinical studies are underway to evaluate its effectiveness in managing mood disorders by targeting serotonin pathways.
Mechanism of Action
The mechanism of action of 3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Key Analogs
Key Research Findings
Receptor Selectivity and Structural Determinants
- Fluorophenyl vs. Piperazinyl Groups: The target compound’s 4-fluorophenyl group at position 8 likely favors 5-HT1A receptor binding over 5-HT7, similar to compound 3i (2-fluorophenyl), which showed nanomolar 5-HT1A affinity . Piperazinylalkyl chains (e.g., in 3i) further enhance serotonin receptor interactions but may reduce metabolic stability compared to aryl substituents .
- Butyl vs. Shorter chains (e.g., methyl in compound 5) balance solubility and activity .
Enzyme Inhibition and Hybrid Ligands
- PDE4B/PDE10A Inhibition : Fluorinated derivatives like the target compound may weakly inhibit phosphodiesterases compared to piperazinyl analogs (e.g., compound 5), which show dual 5-HT1A/PDE4B activity .
- PPARγ Agonism: CB11’s 2-aminophenyl group is critical for PPARγ activation, a property absent in the target compound due to its 4-fluorophenyl substituent .
Biological Activity
3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound belonging to the imidazo[2,1-f]purine class. Its unique structure incorporates a butyl group and a fluorophenyl moiety, which contribute to its notable biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex arrangement that enhances its interaction with biological targets. The presence of fluorine is particularly significant as it can improve binding affinity and selectivity towards specific receptors or enzymes involved in various biological processes.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These mechanisms suggest potential applications in treating conditions characterized by chronic inflammation.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. Its mechanism involves the modulation of cell signaling pathways that control cell proliferation and apoptosis. Specifically, it may induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (Lung) | 12.5 | Induction of apoptosis |
| Study B | MCF-7 (Breast) | 15.0 | Inhibition of cell proliferation |
| Study C | HeLa (Cervical) | 10.0 | Modulation of signaling pathways |
Antidepressant Effects
In addition to its anti-inflammatory and anticancer activities, preliminary studies suggest that this compound may have antidepressant properties. It has been evaluated for its interaction with serotonin receptors (5-HT), showing potential as a serotonin receptor ligand. This positions it as a candidate for further development in treating mood disorders .
The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It interacts with serotonin receptors, which may explain its potential antidepressant effects.
Case Studies
Several studies have highlighted the efficacy of this compound in specific applications:
- Study on Inflammation : A study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in animal models of arthritis.
- Cancer Research : In vitro studies showed significant inhibition of tumor growth in A549 lung cancer cells treated with varying concentrations of the compound.
- Psychiatric Evaluation : Animal models exhibited decreased depressive behaviors when administered the compound compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization of amido-nitrile precursors under mild acidic conditions. For example, analogous imidazopurine derivatives are synthesized via multi-step protocols, including alkylation and cyclization, with purification achieved using column chromatography (e.g., silica gel) and recrystallization . Purity (>95%) can be optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) and monitoring reaction progress via HPLC or TLC.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., 4-fluorophenyl group at C8) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO with exact mass 433.155) .
- X-ray crystallography : Resolve crystal structure for absolute configuration, if feasible .
Q. What analytical techniques are suitable for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- HPLC-UV : Monitor degradation products under stress conditions (e.g., heat, light, humidity).
- Mass spectrometry : Identify decomposition byproducts (e.g., hydrolysis of the dione moiety).
- Statistical design of experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, pH, and oxidative stress .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s biological activity?
- Methodological Answer :
- Molecular docking : Screen against target enzymes (e.g., kinases, phosphodiesterases) to predict binding affinity.
- Quantum mechanical calculations : Assess electronic properties (e.g., fluorine’s electron-withdrawing effects on the 4-fluorophenyl group) .
- MD simulations : Study conformational stability in biological membranes .
- Experimental Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC determination) .
Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH, cofactor concentrations, and enzyme isoforms (e.g., PDE4 vs. PDE5).
- Orthogonal assays : Validate results using fluorescence polarization alongside radiometric assays.
- Meta-analysis : Cross-reference findings with structurally similar imidazopurines (e.g., 8-benzyl derivatives) to identify structure-activity trends .
Q. How can reaction engineering improve the scalability of its synthesis?
- Methodological Answer :
- Flow chemistry : Optimize residence time and temperature for cyclization steps to reduce side products.
- Process analytical technology (PAT) : Use inline FTIR to monitor intermediate formation.
- Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) to enhance yield .
Q. What in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Rodent models : Assess oral bioavailability and CNS penetration via LC-MS/MS plasma analysis.
- Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) .
- Metabolite profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported IC values across different studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
